

## SPR206 in combination with other antimicrobials in vitro synergy evaluation

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Compound of Interest		
Compound Name:	Antibacterial agent 206	
Cat. No.:	B12385634	Get Quote

# Application Notes and Protocols: SPR206 In Vitro Synergy Evaluation

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

SPR206 is a next-generation polymyxin analogue designed for intravenous administration to combat multidrug-resistant (MDR) Gram-negative bacterial infections.[1][2] Its mechanism of action involves a direct interaction with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and subsequent cell death.[3][4] [5] This targeted action provides potent activity against a range of threatening pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacterales (CRE).[6][7][8]

Given the rise of antimicrobial resistance, combination therapy is an increasingly vital strategy. Evaluating the in vitro synergy of SPR206 with other antimicrobials can identify combinations that are more effective than individual agents, potentially leading to improved clinical outcomes and a reduction in the development of resistance.[9] The primary methods for assessing in vitro synergy are the checkerboard assay and the time-kill assay.[10][11] These application notes provide detailed protocols for both methods to evaluate the synergistic potential of SPR206.

### **Mechanism of Action: SPR206**

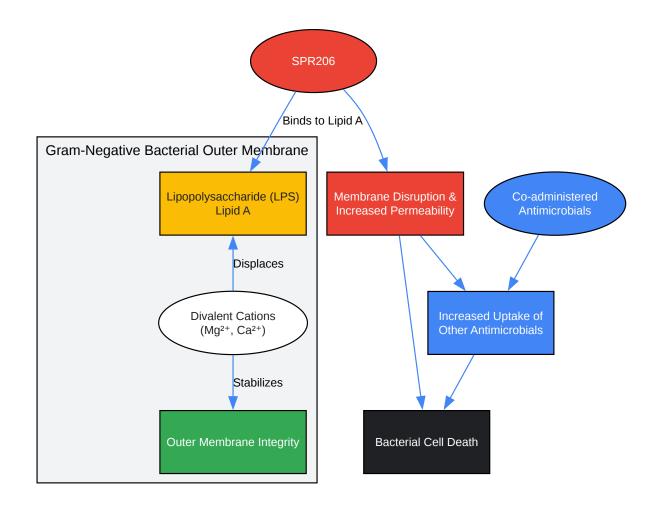


### Methodological & Application

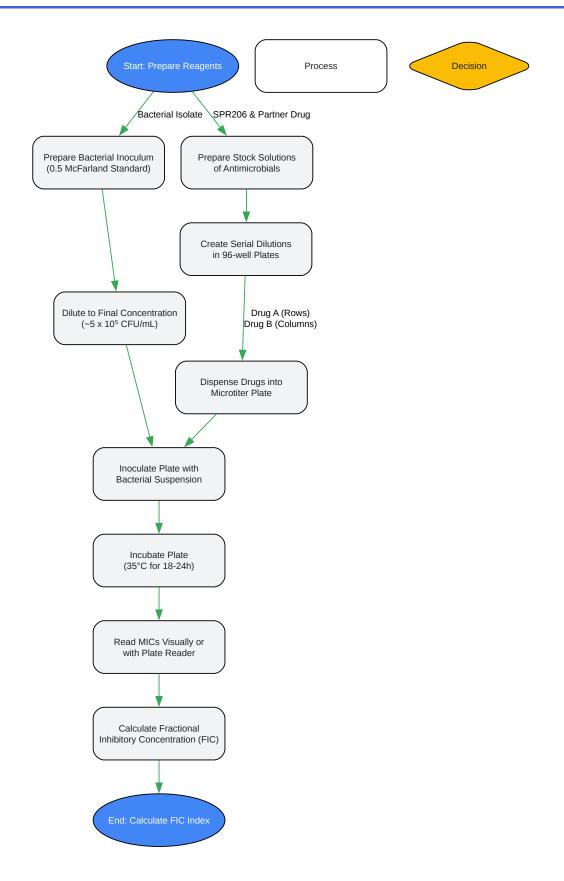
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SPR206, as a polymyxin analogue, targets the outer membrane of Gram-negative bacteria. The cationic peptide component of SPR206 electrostatically interacts with the negatively charged lipid A component of LPS. This initial binding displaces divalent cations (Mg<sup>2+</sup> and Ca<sup>2+</sup>) that stabilize the LPS layer, leading to increased permeability and disruption of the outer membrane. This disruption facilitates the entry of SPR206 and other co-administered antibiotics into the bacterium, ultimately causing cell lysis.[5][12]

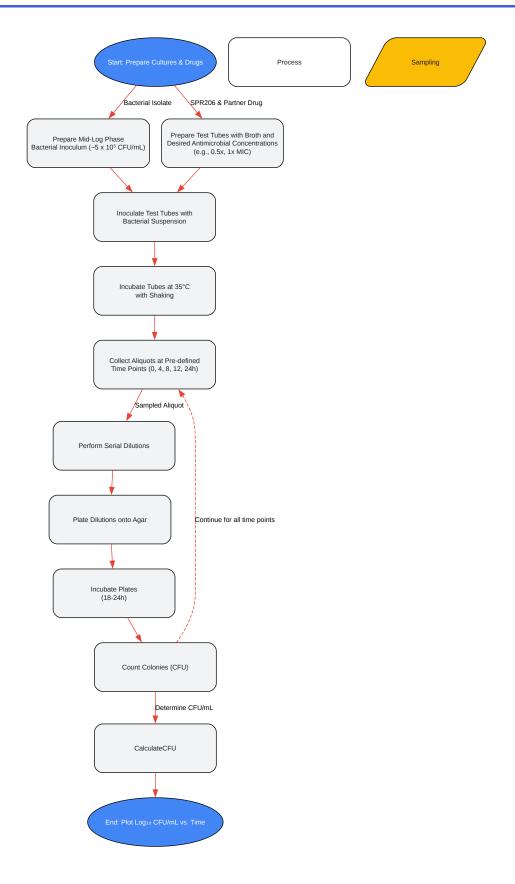












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